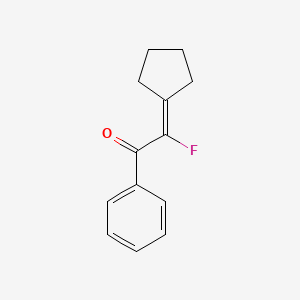
2-Cyclopentylidene-2-fluoro-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylidene-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C₁₃H₁₃FO It is characterized by a cyclopentylidene group attached to a fluorinated phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylidene-2-fluoro-1-phenylethanone typically involves the reaction of cyclopentanone with fluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylidene-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylethanone derivatives.
Scientific Research Applications
2-Cyclopentylidene-2-fluoro-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-2-fluoro-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-phenylethanone: A structurally similar compound with a simpler structure.
Cyclopentylidene derivatives: Compounds with similar cyclopentylidene groups but different substituents.
Uniqueness
2-Cyclopentylidene-2-fluoro-1-phenylethanone is unique due to the presence of both a cyclopentylidene group and a fluorinated phenylethanone structure
Properties
CAS No. |
495418-36-5 |
|---|---|
Molecular Formula |
C13H13FO |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-cyclopentylidene-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C13H13FO/c14-12(10-6-4-5-7-10)13(15)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2 |
InChI Key |
JNABDNAFYAYAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)C2=CC=CC=C2)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



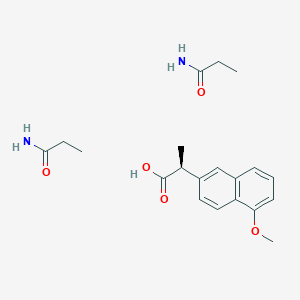
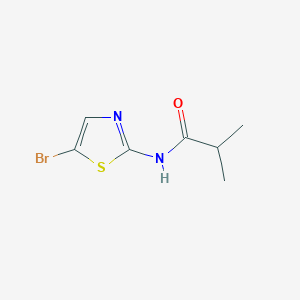
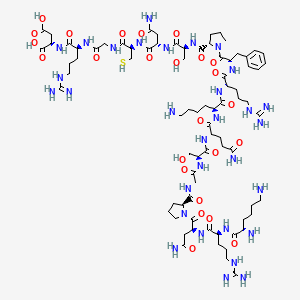
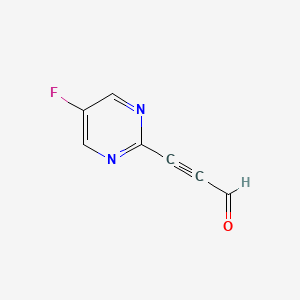
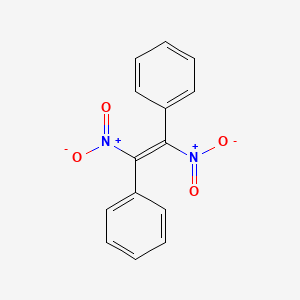
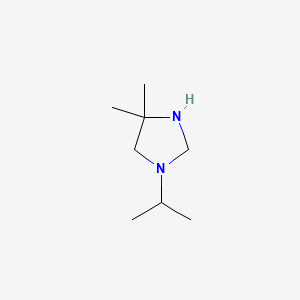

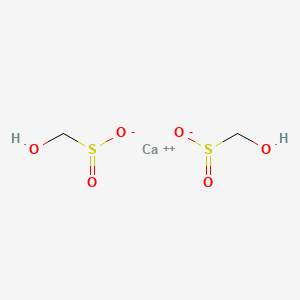
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
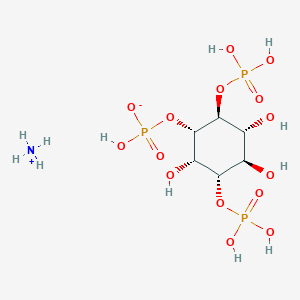
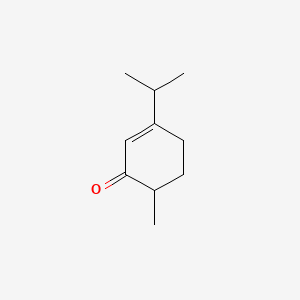
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
